molecular formula C15H15ClN2O2 B5127217 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

Cat. No. B5127217
M. Wt: 290.74 g/mol
InChI Key: CFIZFNDEKCMDNW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that acts as a selective agonist of the serotonin 2A receptor. TCB-2 has gained attention in recent years due to its potential use in scientific research as a tool to study the serotonin system and its role in various physiological and pathological processes.

Mechanism of Action

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide acts as a selective agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in the regulation of mood, emotion, and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide for scientific research is its high selectivity for the serotonin 2A receptor, which allows for the specific targeting of this receptor in various experimental settings. However, one of the limitations of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is its potential for toxicity and adverse effects, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide in scientific research. These include the development of more selective and potent agonists of the serotonin 2A receptor, the investigation of the role of this receptor in various pathological conditions, and the development of novel therapeutic agents based on the serotonin system. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide and its potential for toxicity and adverse effects.

Synthesis Methods

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and N-acylation. The most commonly used method involves the condensation of 4-chlorophenylhydrazine with cycloheptanone, followed by oxidation with potassium permanganate to yield the desired product.

Scientific Research Applications

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been used in various scientific studies to investigate the role of the serotonin 2A receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

2-(4-chlorophenyl)-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-8-6-11(7-9-12)15-10-17(19)13-4-2-1-3-5-14(13)18(15)20/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIZFNDEKCMDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

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